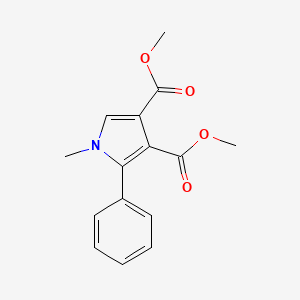

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Description

Properties

CAS No. |

19611-52-0 |

|---|---|

Molecular Formula |

C15H15NO4 |

Molecular Weight |

273.28 g/mol |

IUPAC Name |

dimethyl 1-methyl-2-phenylpyrrole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H15NO4/c1-16-9-11(14(17)19-2)12(15(18)20-3)13(16)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

STWTYTHCPXHOAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Bis-Enaminones

A well-documented method involves the acid-catalyzed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with primary amines to yield 1-substituted diethyl pyrrole-3,4-dicarboxylates in moderate to high yields (14–93%). This method can be adapted for dimethyl esters by using the corresponding dimethyl bis-enaminone derivatives.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate + primary amine (e.g., methylamine or aniline derivative) | Acid-catalyzed cyclization to 1-substituted diethyl pyrrole-3,4-dicarboxylate | 14–93 |

This approach allows the introduction of the 1-methyl group by using methylamine and the 2-phenyl group by employing aniline or phenyl-substituted amines, followed by ester exchange or direct use of dimethyl esters.

Palladium-Catalyzed Cross-Coupling and Functionalization

Another route involves the functionalization of preformed pyrrole esters via palladium-catalyzed coupling reactions. For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate derivatives can be reacted with benzyl or phenyl halides under Pd catalysis to introduce phenyl substituents at the 2-position.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + 2-(2-phenylethyl)benzoyl chloride + AlCl3 at low temperature (-78 to -30 °C) | Friedel-Crafts acylation to introduce aryl ketone substituent | Controlled temperature critical |

| 2 | Pd-catalyzed coupling with styrene or tetraphenyltin in DMF or hexamethylphosphoric triamide | Formation of 2-phenyl substituted pyrrole derivatives | Requires inert atmosphere and prolonged heating |

This method is useful for late-stage functionalization and allows for selective substitution patterns.

Hydrolysis and Esterification Steps

The ester groups at the 3 and 4 positions can be introduced or modified by hydrolysis of ethyl esters followed by methylation or direct esterification. For example, refluxing ethyl esters in aqueous sodium hydroxide followed by acidification precipitates the corresponding carboxylic acids, which can then be esterified to dimethyl esters.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Ethyl ester refluxed with 10% NaOH in ethanol/water | Hydrolysis to carboxylic acid | High (up to 95%) |

| 2 | Acidification with HCl to pH 3 | Precipitation of acid | Quantitative |

| 3 | Esterification with methanol and acid catalyst | Formation of dimethyl esters | Variable |

This sequence is often used to obtain pure dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate from ethyl ester precursors.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization of bis-enaminones | Diethyl/dimethyl bis-enaminone + primary amines | Acid catalyst, mild heating | High yields, versatile substitution | Requires preparation of bis-enaminone |

| Pd-catalyzed cross-coupling | Pyrrole esters + aryl halides + Pd catalyst | Inert atmosphere, elevated temperature | Selective arylation, late-stage modification | Requires expensive catalysts, longer reaction times |

| Hydrolysis and esterification | Ethyl esters + NaOH + acid + methanol | Reflux, acid/base workup | Straightforward, high yield | Multi-step, purification needed |

Research Findings and Notes

- The acid-catalyzed cyclization method is well-established for synthesizing 1-substituted pyrrole-3,4-dicarboxylates with a broad scope of amines, including methylamine for 1-methyl substitution and aniline derivatives for 2-phenyl substitution.

- Palladium-catalyzed methods provide a powerful tool for introducing phenyl groups at specific positions on the pyrrole ring, enabling structural diversification.

- Hydrolysis and subsequent esterification steps are critical for obtaining the dimethyl ester form from ethyl ester intermediates, with yields reported up to 95% under optimized conditions.

- Spectroscopic methods such as ^1H NMR and HMBC are essential for confirming the configuration and substitution pattern of the synthesized compounds.

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula and is characterized by its pyrrole core, which is known for its diverse biological activities. The compound's structure allows for various functionalizations that enhance its reactivity and applicability in different domains.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly as a precursor for synthesizing biologically active compounds. Pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial activity. A study synthesized various pyrrole derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising antibacterial properties, making them potential candidates for developing new antibiotics .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including cyclization reactions and functional group transformations. For example, a common approach involves the reaction of phenylhydrazine with α-keto esters to yield substituted pyrroles .

Materials Science

In materials science, pyrrole derivatives are utilized to develop conductive polymers and nanomaterials. The unique electronic properties of pyrroles allow for their application in organic electronics and sensors.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance conductivity and thermal stability. These materials have potential applications in flexible electronics and energy storage devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups: Methoxy (in ) and amino (in ) substituents enhance electron density, favoring electrophilic aromatic substitution.

- Steric Effects: Ethyl groups (in ) and diisopropylamino moieties (in ) introduce steric bulk, affecting reaction kinetics and crystal packing.

- Solubility : Ethoxy and methyl ester groups (e.g., ) improve solubility in polar solvents compared to purely aromatic systems.

Crystallographic and Hydrogen-Bonding Analysis

Crystal data for select compounds highlight differences in molecular packing and intermolecular interactions:

Key Findings:

- Hydrogen Bonding : Pyrazole derivatives (e.g., ) exhibit strong O–H···O bonds, while pyrrole esters (e.g., ) rely on weaker C–H···O interactions for stabilization.

- π-π Stacking : Aromatic substituents (e.g., phenyl in the target compound) promote π-π interactions, as seen in , which features stacking between pyridyl and pyrrole rings (3.55 Å spacing).

- Crystal Symmetry: Bulky substituents (e.g., diethyl groups in ) reduce symmetry, leading to monoclinic systems, whereas simpler analogs (e.g., ) adopt orthorhombic packing.

Biological Activity

Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate (commonly referred to as DMMP) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole structure, which contributes to its biological activity. The compound has the following chemical formula:

- Molecular Formula : C15H15NO4

- Molecular Weight : 273.2839 g/mol

Synthesis of DMMP

The synthesis of DMMP typically involves several chemical reactions including cyclization and esterification processes. A common synthetic route includes the Knorr reaction followed by hydrolysis and decarboxylation. The details of the synthesis can be summarized as follows:

- Starting Materials : Acetic acid and ethyl acetoacetate.

- Reactions :

- Cyclization to form the pyrrole ring.

- Hydrolysis to yield the corresponding carboxylic acid.

- Esterification to produce DMMP.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DMMP and its derivatives. A series of pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities. The results indicated that several derivatives exhibited significant zones of inhibition against various bacterial strains, suggesting potential use as antimicrobial agents.

| Compound | Zone of Inhibition (mm) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| DMMP | 15 | Moderate | Low |

| Derivative A | 20 | High | Moderate |

| Derivative B | 18 | Moderate | High |

These findings suggest that modifications in the structure of pyrrole can enhance biological activity, particularly against microbial pathogens .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of DMMP on various cancer cell lines. The compound demonstrated selective antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in melanoma and other tumor cells.

- Cell Lines Tested :

- Human melanoma cells (SH-4)

- Keratinocytes (HaCaT)

The cytotoxicity assays revealed that DMMP induces apoptosis in cancer cells, characterized by DNA fragmentation and chromatin condensation. The mechanism appears to involve cell cycle arrest, particularly in the S phase, leading to increased apoptotic cell populations .

Case Studies

Several case studies have been documented regarding the biological effects of DMMP:

-

Case Study on Melanoma Cells :

- Treatment with DMMP resulted in a significant increase in apoptotic cells after 48 hours.

- Flow cytometry analysis indicated a marked accumulation of cells in the S phase.

-

Antimicrobial Efficacy :

- In a study evaluating various derivatives, DMMP showed moderate antibacterial activity against Gram-positive bacteria, with structural modifications leading to enhanced efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 1-methyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts–type ring-opening/intramolecular Michael addition cascade reactions. Key parameters include catalyst selection (e.g., Yb(OTf)₃ at 10 mol%), solvent choice (CHCl₃), and temperature control (60°C). Yield optimization requires precise stoichiometry and additives like 4 Å molecular sieves to absorb byproducts .

Q. How can single-crystal X-ray diffraction (SCXRD) be optimized to resolve the molecular structure of this compound?

- Methodological Answer : SCXRD studies should use high-quality crystals grown via slow evaporation in polar solvents. Data collection at 298 K with a synchrotron source improves resolution. Critical parameters include achieving a data-to-parameter ratio >14.7 and refining anisotropic displacement parameters (ADPs) to 60% probability levels. R factors <0.05 ensure structural accuracy .

Q. What spectroscopic techniques are critical for characterizing substituent effects in pyrrole derivatives like this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and electronic environments. Infrared (IR) spectroscopy detects carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹ for ester groups). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, correlating with computational predictions .

Advanced Research Questions

Q. How do electron-withdrawing dicarboxylate groups influence the compound’s coordination chemistry in metalloporphyrin synthesis?

- Methodological Answer : The dicarboxylate groups enhance ligand rigidity and electron density delocalization, favoring chelation with transition metals (e.g., Fe³⁺ or Cu²⁺). Computational modeling (DFT) predicts binding energies and orbital interactions, while cyclic voltammetry (CV) quantifies redox activity in porphyrin precursors .

Q. What computational methods are suitable for modeling the electronic properties of this pyrrole derivative in photovoltaic applications?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps and charge transfer dynamics. Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, validated against experimental data. Solvent effects are incorporated via Polarizable Continuum Models (PCM) .

Q. How can contradictory data on the compound’s thermal stability be resolved in polymer composite studies?

- Methodological Answer : Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres distinguishes decomposition pathways. Differential Scanning Calorimetry (DSC) identifies phase transitions. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) resolves activation energies, while in-situ FTIR monitors degradation intermediates .

Q. What strategies mitigate hazardous intermediates during large-scale synthesis of this compound?

- Methodological Answer : Process Analytical Technology (PAT) monitors reactive intermediates (e.g., nitro intermediates) in real-time via inline FTIR. Green chemistry approaches replace toxic solvents (e.g., using cyclopentyl methyl ether instead of CHCl₃). Safety protocols include quenching exothermic steps with controlled cooling and scrubbers for volatile byproducts .

Theoretical and Methodological Framework

Q. How can this compound’s role in heterogeneous catalysis be linked to broader theoretical frameworks in energy research?

- Methodological Answer : Its application in fuel cell catalysts aligns with Sabatier’s principle, optimizing metal-support interactions. In-situ X-ray Absorption Spectroscopy (XAS) probes active sites during catalytic cycles, while microkinetic models integrate experimental turnover frequencies (TOFs) with computational adsorption energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.